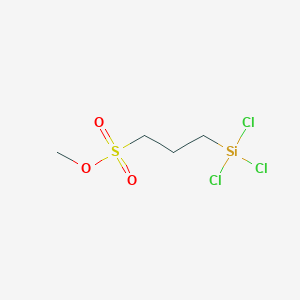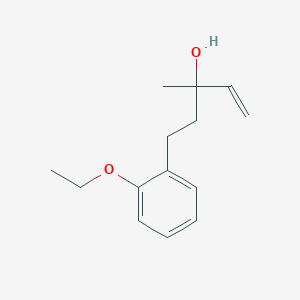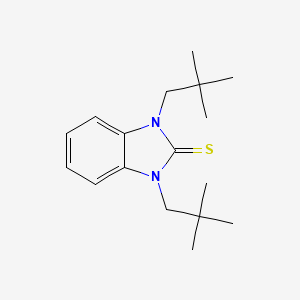
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- is a derivative of benzimidazole, a bicyclic molecule composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method is the deprotonation of the nitrogen atom at position 3 of the benzimidazole ring using a strong base, followed by alkylation with 2,2-dimethylpropyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- involves the interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Mercaptobenzimidazole: Similar structure with a thiol group instead of a thione group.
1,3-Diethyl-2-thiobenzimidazole: Another derivative with different alkyl groups.
Uniqueness
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl groups enhances its lipophilicity and potential interactions with biological membranes .
Propiedades
Número CAS |
227103-03-9 |
|---|---|
Fórmula molecular |
C17H26N2S |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
1,3-bis(2,2-dimethylpropyl)benzimidazole-2-thione |
InChI |
InChI=1S/C17H26N2S/c1-16(2,3)11-18-13-9-7-8-10-14(13)19(15(18)20)12-17(4,5)6/h7-10H,11-12H2,1-6H3 |
Clave InChI |
OSXBEKVFBNEYPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN1C2=CC=CC=C2N(C1=S)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)
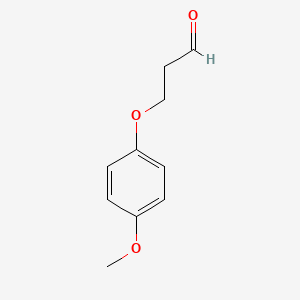
![9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14236893.png)
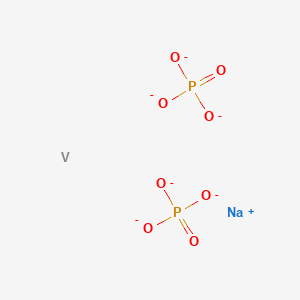
![1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea](/img/structure/B14236906.png)
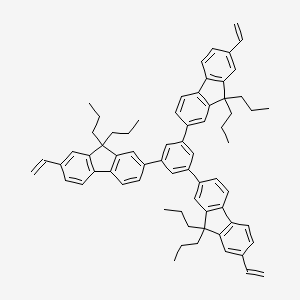
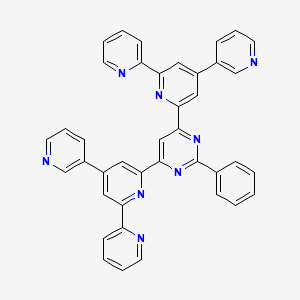

![3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid](/img/structure/B14236942.png)
![Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]-](/img/structure/B14236949.png)
![3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile](/img/structure/B14236955.png)
